LAB vs DAB Enantiomer: Glycogen Phosphorylase Inhibition Selectivity Profile
LAB exhibits markedly reduced glycogen phosphorylase inhibition compared to its D-enantiomer DAB, establishing enantiomer-specific target engagement [1].
| Evidence Dimension | Glycogen phosphorylase inhibition potency |
|---|---|
| Target Compound Data | Minimal inhibition activity |
| Comparator Or Baseline | 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB); potent inhibitor |
| Quantified Difference | DAB is a known potent inhibitor of GP; LAB shows negligible inhibition of glycogen phosphorylase |
| Conditions | Rat muscle glycogen phosphorylase (RMGP) enzymatic assay |
Why This Matters
This enantioselectivity confirms that LAB is not interchangeable with DAB for glycogen phosphorylase-targeted studies, guiding proper compound selection for glycogen metabolism research.
- [1] Lohse A, Hardlei T, Jensen HH, Plesner IW, Bols M. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes. Org Biomol Chem. 2016;14(38):9105-9113. View Source
